

The Therapeutic Potential of Onfasprodil (MIJ821) in Neuropsychiatric Disorders: A Technical Guide

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Introduction

Onfasprodil, also known as **MIJ821**, is an investigational drug under development by Novartis for the treatment of neuropsychiatric disorders, with a primary focus on treatment-resistant depression (TRD).[1][2] It is a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit.[3][4] This technical guide provides a comprehensive overview of the current state of knowledge regarding onfasprodil, including its mechanism of action, preclinical data, and clinical trial findings, to inform ongoing research and development in the field of neuropsychiatry.

Mechanism of Action: Targeting the NMDA Receptor NR2B Subunit

Onfasprodil's therapeutic potential stems from its specific modulation of the NMDA receptor, a key player in synaptic plasticity and neuronal communication. Unlike traditional antidepressants that primarily target monoaminergic systems, onfasprodil offers a novel approach by influencing glutamatergic neurotransmission.

The NMDA receptor is a heterotetrameric ion channel composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The GluN2 subunit has four subtypes (A-



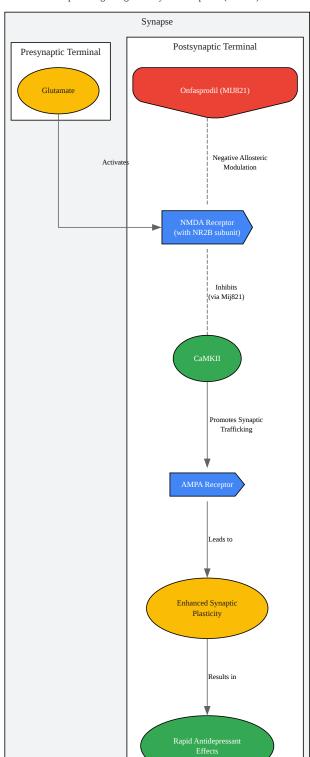
D), with the NR2B subunit being predominantly expressed in the forebrain and implicated in various neurological and psychiatric conditions.

Onfasprodil acts as a negative allosteric modulator, meaning it binds to a site on the NR2B subunit distinct from the glutamate or glycine binding sites. This binding event reduces the probability of the ion channel opening in response to glutamate, thereby dampening NMDA receptor activity. This targeted modulation of NR2B-containing NMDA receptors is hypothesized to trigger downstream signaling cascades that lead to a rapid antidepressant effect.

Signaling Pathway of Onfasprodil's Action

The precise downstream signaling pathway of onfasprodil is still under investigation, but it is believed to involve the modulation of synaptic plasticity. Chronic stress and depression are associated with synaptic deficits in brain regions like the prefrontal cortex. By selectively inhibiting NR2B-containing NMDA receptors, onfasprodil may help restore synaptic function. One key interaction is with Calcium/calmodulin-dependent protein kinase II (CaMKII), a critical protein in learning and memory, which binds to the C-terminal tail of the NR2B subunit.[5] Onfasprodil's modulation of NR2B may influence CaMKII activity and its downstream effects on synaptic strength. Furthermore, NR2B signaling has been shown to negatively regulate the synaptic incorporation of AMPA receptors.[6] By inhibiting NR2B, onfasprodil may lead to an increase in AMPA receptor trafficking to the synapse, enhancing synaptic transmission and producing rapid antidepressant effects.





Proposed Signaling Pathway of Onfasprodil (MIJ821)

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Proposed Signaling Pathway of Onfasprodil (MIJ821)



Preclinical Studies

A series of preclinical studies have been conducted to evaluate the pharmacology and toxicology of onfasprodil, providing the foundational data for its progression into clinical trials.

Pharmacology

- Potency and Selectivity: Onfasprodil demonstrated high potency as a negative allosteric modulator of the NR2B subunit, with IC50 values of 8 nM in humans and 6 nM in rats.[3] It also showed selectivity for NR2B over other NMDA receptor subunits.[3]
- Pharmacokinetics: Pharmacokinetic studies in mice, rats, and dogs revealed linear pharmacokinetics with intravenous administration.[3] The drug exhibited high clearance and good brain penetration.[3] The half-life was 3.8 hours in mice, 8.9 hours in rats, and 6.3 hours in dogs.[3]
- In Vivo Efficacy: In a rat model of catalepsy induced by haloperidol, onfasprodil was more potent than ketamine at reversing the cataleptic state.[3] Notably, onfasprodil did not produce ketamine-like hyperactivity, suggesting a potentially different side-effect profile.[3]

Toxicology

Six-week Good Laboratory Practice (GLP) toxicology studies were conducted in rats and dogs. [3] The No-Observed-Adverse-Effect-Level (NOAEL) was established at 10 mg/kg in both species.[3] An invasive dog telemetry study showed no onfasprodil-related changes in cardiovascular parameters, including QRS duration, QTc interval, or blood pressure.[3] No genotoxic or phototoxic potential was observed, and there was no evidence of neuronal necrosis at doses up to 15 mg/kg.[3]

Clinical Development

Onfasprodil has been evaluated in several clinical trials to assess its safety, tolerability, pharmacokinetics, and efficacy in both healthy volunteers and patients with treatment-resistant depression.

Phase I: First-in-Human Study

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A randomized, placebo-controlled, single-ascending dose and repeated intravenous dose study was conducted in healthy volunteers.[7][8]

- Methodology: The study assessed the safety, tolerability, and pharmacokinetics of onfasprodil administered as a 40-minute intravenous infusion.
- Results: Onfasprodil demonstrated a good safety and tolerability profile.[7] Dissociative
 adverse events were reported as mild, transient, and dose-dependent.[7] The
 pharmacokinetic analysis showed that the area under the curve (AUC) increased in a doseproportional manner.[8]

Phase II: Proof-of-Concept Study in TRD (NCT03756129)

A multicenter, randomized, double-blind, placebo-controlled, proof-of-concept study was conducted to evaluate the efficacy and safety of onfasprodil in patients with treatment-resistant depression.[9][10][11]

- Study Design: Patients were randomized to receive intravenous infusions of onfasprodil
 (0.16 mg/kg or 0.32 mg/kg), placebo, or ketamine (as an active comparator in some regions).
 [11] The treatments were administered either weekly or bi-weekly for a duration of 6 weeks.
 [11]
- Patient Population: The study enrolled adults aged 18 to 65 years diagnosed with treatment-resistant depression, defined as an inadequate response to at least two prior antidepressant treatments.[10]
- Outcome Measures: The primary endpoint was the change from baseline in the
 Montgomery-Åsberg Depression Rating Scale (MADRS) total score at 24 hours after the first
 infusion.[11] Secondary endpoints included the change in MADRS score at 48 hours and at
 the end of the 6-week treatment period.[11] Safety and tolerability were also assessed.

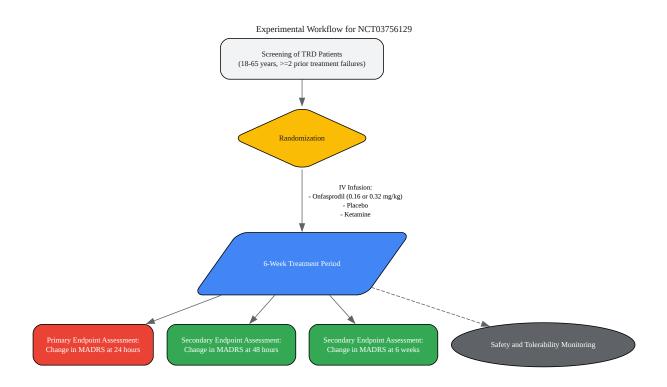


Outcome Measure	Treatment Group	Mean Difference from Placebo (MADRS Score)	p-value
Change in MADRS at 24 hours	Onfasprodil 0.16 mg/kg (pooled)	-8.25	0.001
Onfasprodil 0.32 mg/kg (pooled)	-5.71	0.019	
Ketamine	-5.67	0.046	_
Change in MADRS at 48 hours	Onfasprodil 0.16 mg/kg (pooled)	-7.06	0.013
Onfasprodil 0.32 mg/kg (pooled)	-7.37	0.013	
Ketamine	-11.02	0.019	_
Change in MADRS at 6 weeks	Onfasprodil 0.16 mg/kg (pooled)	-5.78	0.0427
Onfasprodil 0.32 mg/kg (pooled)	-4.24	0.1133	

Data summarized from published results of the NCT03756129 trial.[11]

The most common treatment-emergent adverse events reported in the onfasprodil groups were dizziness (14.3%), transient amnesia (14.3%), and somnolence (11.4%).[11] Overall, onfasprodil was considered to have a good safety profile and was well-tolerated.[11]





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Experimental Workflow for NCT03756129

Phase II: Subcutaneous Administration in TRD (NCT05454410)

A randomized, double-blind, placebo-controlled trial was conducted to evaluate the efficacy, safety, and pharmacokinetics of a single subcutaneous injection of onfasprodil in participants with TRD.[12]



- Study Design: Eligible participants were randomized to receive a single subcutaneous injection of onfasprodil (1 mg, 4 mg, or 10 mg) or placebo.[12]
- Patient Population: The study enrolled participants with treatment-resistant depression.
- Outcome Measures: Efficacy was assessed using the Montgomery-Åsberg Depression Rating Scale (MADRS).[12] Safety assessments included laboratory tests, ECGs, and vital signs.[12]

Detailed results from this trial have not yet been fully published.

Future Directions and Conclusion

Onfasprodil (MIJ821) represents a promising novel therapeutic agent for neuropsychiatric disorders, particularly treatment-resistant depression. Its unique mechanism of action, targeting the NR2B subunit of the NMDA receptor, offers a potential alternative to traditional antidepressant therapies. The preclinical data and results from the Phase II clinical trial (NCT03756129) are encouraging, demonstrating a rapid onset of antidepressant effect and a generally favorable safety profile.

Further research is warranted to fully elucidate the downstream signaling pathways of onfasprodil and to confirm its long-term efficacy and safety. The results of the subcutaneous administration trial (NCT05454410) will be crucial in determining the viability of more convenient dosing regimens. Continued investigation into onfasprodil and other glutamatergic modulators holds the potential to significantly advance the treatment landscape for patients suffering from severe and persistent neuropsychiatric conditions.

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